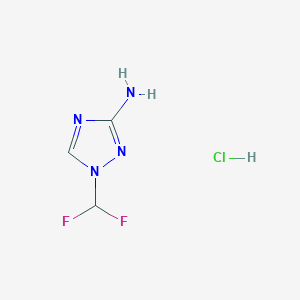

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride

Description

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a difluoromethyl group at the 1-position and an amine at the 3-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and agrochemical applications . Key properties include:

- Molecular Formula: C₃H₅ClF₂N₄

- Molecular Weight: 190.55 g/mol

- Purity: ≥98% (as per commercial sources) .

The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, balancing reactivity and bioavailability.

Properties

IUPAC Name |

1-(difluoromethyl)-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4.ClH/c4-2(5)9-1-7-3(6)8-9;/h1-2H,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZCYQMKOLHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, where the difluoromethyl radical is generated and subsequently added to the triazole ring . This process often involves the use of nickel complexes and reductive elimination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nickel complexes, difluorocarbene reagents, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to triazol-3-amine derivatives with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron Effects : Difluoromethyl (-CHF₂) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methyl (-CH₃), influencing electronic distribution and reactivity .

- Lipophilicity : Difluoromethyl derivatives exhibit intermediate logP values compared to aromatic (e.g., fluorophenylmethyl) and aliphatic (e.g., methyl) substituents, optimizing membrane permeability .

- Solubility : Hydrochloride salts (e.g., target compound and 1-methyl analog) enhance aqueous solubility, critical for drug formulation .

Biological Activity

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for diverse pharmacological activities. The presence of difluoromethyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds similar to 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1-(Difluoromethyl)-1H-1,2,4-triazole | MCF-7 (breast cancer) | 52 | Induces apoptosis and G2/M phase arrest |

| 1-(Difluoromethyl)-1H-1,2,4-triazole | MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibits tubulin polymerization |

The mechanism involves targeting the tubulin structure within cells, leading to disrupted mitotic processes and subsequent cell death. This dual targeting strategy may improve therapeutic outcomes in breast cancer treatment by combining aromatase inhibition with tubulin disruption .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazoles are recognized for their antifungal and antibacterial properties:

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.0156 | |

| Antibacterial | Escherichia coli | 0.125 |

These activities suggest that the compound could be effective against resistant strains of bacteria and fungi.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of triazole derivatives:

- Antiproliferative Studies : A study demonstrated that certain triazole derivatives exhibited significant cell cycle arrest in MCF-7 cells through immunofluorescence assays confirming tubulin targeting .

- Antifungal Efficacy : Research has shown that triazole compounds can outperform traditional antifungals like fluconazole against pathogenic fungi, indicating their potential as superior therapeutic agents .

- Structure-Activity Relationship (SAR) : The modification of side chains in triazole compounds has been linked to enhanced biological activity. For example, the introduction of difluoromethyl groups has been associated with improved efficacy against cancer cells .

Q & A

Basic: What are the optimal synthetic routes for 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, and how is purity ensured?

Answer:

The synthesis typically involves difluoromethylation of a pyrazole precursor (e.g., 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one) using metal catalysts (e.g., Cu or Pd) under controlled temperatures (60–80°C) and pH (neutral to mildly acidic). Key steps include:

- Precursor Activation : Halogenated pyrazoles react with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H).

- Catalytic Conditions : Transition metals enhance C–F bond formation while minimizing side reactions.

- Purification : Chromatography (HPLC or column) and recrystallization are used to achieve >95% purity .

Analytical validation via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity, with HPLC monitoring residual solvents and byproducts .

Basic: How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : Identifies proton environments (e.g., difluoromethyl δ ~5.5–6.0 ppm) and carbon backbone.

- FT-IR : Detects amine N–H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₈ClF₂N₃) and isotopic patterns.

- X-ray Crystallography (if crystalline): Resolves 3D conformation, including hydrogen bonding between the hydrochloride salt and triazole .

Advanced: How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The difluoromethyl (–CF₂H) group introduces:

- Electron-Withdrawing Effects : Polarizes the triazole ring, enhancing electrophilicity at C-5 for nucleophilic substitutions.

- Steric Hindrance : Limits access to the triazole N-2 position, directing reactions to N-1 or C-4.

Example: Suzuki-Miyaura coupling at C-5 requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (70°C, 12h), yielding biaryl derivatives with >80% efficiency .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., unreacted precursors) skew bioassay results. Mitigate via HPLC-UV/ELSD purity checks.

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or fungal strains require standardization (e.g., CLSI M38 guidelines).

- Solubility : Use DMSO/PEG-400 co-solvents to ensure consistent bioavailability in antifungal assays .

Meta-analysis using QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity trends .

Advanced: How is computational modeling applied to predict binding modes with fungal CYP51 enzymes?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:

- Hydrogen Bonding : Triazole N-4 with CYP51 heme propionate.

- Hydrophobic Interactions : Difluoromethyl group with Leu121 and Tyr136 residues.

Validation via ITC (Isothermal Titration Calorimetry) quantifies binding affinity (Kd ~1–10 µM), aligning with IC₅₀ values from ergosterol inhibition assays .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability : Decomposition >150°C (TGA/DSC data). Store at 2–8°C in inert atmosphere.

- pH Sensitivity : Stable in pH 4–7 (aqueous buffers). Degrades in strong acids (pH <2) via triazole ring protonation or bases (pH >9) via hydrolysis.

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced: How can regioselective functionalization of the triazole ring be achieved for SAR studies?

Answer:

- N-1 vs. N-2 Selectivity : Use bulky bases (e.g., DBU) to favor N-1 alkylation.

- C-5 Halogenation : NBS/CHCl₃ adds Br at C-5, enabling subsequent cross-couplings.

- Reductive Amination : Introduce secondary amines at C-3 using NaBH₃CN and aldehydes .

Basic: What are the key applications in antifungal research, and what in vitro models are used?

Answer:

The compound inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Standard assays include:

- Microdilution (CLSI M27/M38) : Determines MIC against Candida spp. and Aspergillus spp.

- Time-Kill Curves : Evaluates fungistatic vs. fungicidal activity.

- Synergy Studies : Combines with azoles (e.g., fluconazole) to overcome resistance .

Advanced: How do structural modifications (e.g., substituting difluoromethyl with trifluoromethyl) impact pharmacokinetics?

Answer:

- Lipophilicity (logP) : Trifluoromethyl increases logP by ~0.5, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : CF₃ groups resist CYP450 oxidation better than CF₂H, prolonging half-life in hepatic microsomal assays.

- Protein Binding : CF₃ derivatives show higher albumin binding (≥90%), altering free drug concentrations .

Advanced: What analytical methods quantify trace impurities in bulk samples, and how are limits validated?

Answer:

- LC-MS/MS : Detects impurities at <0.1% levels (ICH Q3A guidelines).

- ICP-OES : Monitors heavy metals (e.g., Pd, Cu) from catalytic steps.

- Validation : Follows ICH Q2(R1) for LOD/LOQ, linearity (R² >0.99), and recovery (90–110%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.